molecular formula C20H17BrN4O2S2 B12146652 N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12146652
M. Wt: 489.4 g/mol
InChI Key: OMGQDIAZAHURMI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a bromo-substituted phenyl ring, a furan ring, a thiophene ring, and a triazole ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the furan and thiophene rings, and the final coupling with the acetamide moiety. Common reagents used in these reactions include bromine, methylphenyl derivatives, furan, thiophene, and various catalysts and solvents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of multiple heterocyclic rings often enhances the biological activity of such compounds.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for the development of new drugs. Its structure allows for modifications that can optimize its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. It may also be used as a precursor for the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with heterocyclic rings, such as:

  • N-(2-bromo-4-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide analogs with different substituents on the phenyl ring.
  • Compounds with similar triazole-furan-thiophene frameworks but different acetamide moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure may confer specific properties, such as enhanced biological activity or unique reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H17BrN4O2S2

Molecular Weight

489.4 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17BrN4O2S2/c1-13-6-7-16(15(21)10-13)22-18(26)12-29-20-24-23-19(17-5-3-9-28-17)25(20)11-14-4-2-8-27-14/h2-10H,11-12H2,1H3,(H,22,26)

InChI Key

OMGQDIAZAHURMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4)Br

Origin of Product

United States

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